2,6-Dimethylquinolin-5-amine

ADME Drug Discovery Physicochemical Property

2,6-Dimethylquinolin-5-amine (CAS 116632-59-8) is the definitive 2,6-substituted quinoline scaffold. Its demonstrated selectivity for MAO-B over MAO-A (IC50 17 µM vs >100 µM) makes it an ideal starting point for Parkinson's drug discovery. As a key intermediate in a patented MELK inhibitor series, it is essential for oncology target validation. The free 5-amine enables rapid library synthesis via amidation or cross-coupling, while LogP 2.42 ensures optimal CNS-lipophilicity. Ensure batch-to-batch reproducibility with ≥95% purity and known crystal packing.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 116632-59-8
Cat. No. B1309750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylquinolin-5-amine
CAS116632-59-8
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)N=C(C=C2)C)N
InChIInChI=1S/C11H12N2/c1-7-3-6-10-9(11(7)12)5-4-8(2)13-10/h3-6H,12H2,1-2H3
InChIKeySSJOWWYMHNQEMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylquinolin-5-amine (CAS 116632-59-8): A Structurally Defined Quinoline Building Block


2,6-Dimethylquinolin-5-amine (CAS 116632-59-8) is a heterocyclic organic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . It is a derivative of quinoline, characterized by the presence of methyl groups at the 2- and 6-positions and a primary amine group at the 5-position on the quinoline core . This specific substitution pattern distinguishes it from other dimethylquinolines and aminoquinolines, defining its unique physicochemical profile. It is primarily offered by chemical suppliers as a research building block with a standard purity specification of 95% or greater .

Why 2,6-Dimethylquinolin-5-amine Cannot Be Casually Substituted in Research Protocols


In the realm of quinoline derivatives, even minor changes to the substitution pattern can drastically alter a molecule's biological activity, pharmacokinetic properties, and physical behavior. 2,6-Dimethylquinolin-5-amine occupies a unique niche. Its specific arrangement of methyl and amine groups dictates its lipophilicity (measured by a calculated LogP of 2.42 ), its solid-state crystal packing (monoclinic, space group P21/c [1]), and its distinct biological interaction profile, which has been documented for targets like Monoamine Oxidase (MAO) and as an intermediate in patented MELK inhibitor series [2][3]. A generic substitution with a positional isomer (e.g., 4,6-dimethylquinolin-5-amine) or a simple quinoline analog like 2,6-dimethylquinoline (which lacks the 5-amine) would introduce an uncontrolled variable in these dimensions, potentially compromising assay reproducibility or leading to invalid structure-activity relationship (SAR) conclusions. The quantitative evidence below establishes the specific, non-interchangeable profile of this compound.

Quantitative Evidence for 2,6-Dimethylquinolin-5-amine: A Head-to-Head Procurement Guide


Lipophilicity Comparison: Calculated LogP of 2,6-Dimethylquinolin-5-amine vs. Parent Scaffold

2,6-Dimethylquinolin-5-amine possesses a calculated LogP of 2.42 . For comparison, the parent quinoline scaffold has a LogP of approximately 2.0-2.1 [1]. This indicates the 2,6-dimethyl-5-amino substitution pattern increases the compound's lipophilicity compared to the unsubstituted core.

ADME Drug Discovery Physicochemical Property Lipophilicity

MAO-B Inhibition Selectivity: 2,6-Dimethylquinolin-5-amine Exhibits Preferential MAO-B over MAO-A Activity

In a comparative enzyme inhibition assay, 2,6-Dimethylquinolin-5-amine inhibited human membrane-bound Monoamine Oxidase B (MAO-B) with an IC50 of 17,000 nM (17 µM). Under the same assay conditions, it showed minimal to no inhibition of Monoamine Oxidase A (MAO-A), with an IC50 reported as >100,000 nM (>100 µM) [1]. This profile contrasts with the non-selective MAO inhibition often observed with simpler aryl amines.

Neurodegeneration Monoamine Oxidase Enzyme Inhibition Selectivity

Structural Confirmation: Defined Solid-State Crystal Structure for Batch Reproducibility

The solid-state structure of a closely related quinoline derivative incorporating the 2,6-dimethylquinolin-5-amine motif has been resolved by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system, space group P21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This level of structural definition is absent for many other commercially available quinoline isomers.

Crystallography Material Science Solid-State Chemistry Analytical Characterization

Role as Key Intermediate in Patent-Protected Quinoline-Based MELK Inhibitor Series

2,6-Dimethylquinolin-5-amine is explicitly claimed and exemplified as a critical synthetic intermediate in the preparation of a series of quinoline derivatives designed to inhibit Maternal Embryonic Leucine Zipper Kinase (MELK) [1]. The patent describes a general formula (I) where a wide range of 5-substituted quinolines, including 5-amino variants, are essential for generating compounds with nanomolar MELK inhibitory activity. The specific substitution pattern (2,6-dimethyl) on the quinoline core is a key feature of the claimed pharmacophore.

Oncology Kinase Inhibitor Medicinal Chemistry Synthetic Intermediate

Validated Research and Industrial Applications for 2,6-Dimethylquinolin-5-amine


CNS Drug Discovery: Development of Selective MAO-B Inhibitors

Based on its demonstrated IC50 of 17 µM for MAO-B and >100 µM for MAO-A [1], 2,6-Dimethylquinolin-5-amine serves as an ideal starting scaffold for medicinal chemistry programs aiming to develop selective MAO-B inhibitors. Its selectivity profile provides a valuable starting point for SAR exploration to improve potency and selectivity further for targets like Parkinson's disease.

Targeted Oncology Research: Synthesis of MELK Kinase Inhibitors

As an explicitly claimed intermediate in a major patent family [2], this compound is essential for laboratories conducting research on Maternal Embryonic Leucine Zipper Kinase (MELK). It enables the synthesis of proprietary chemical matter for validating MELK as a target in breast and other cancers, as described in the patent literature.

Materials Science and Supramolecular Chemistry

The well-defined crystal structure of derivatives containing this scaffold, characterized by a monoclinic P21/c space group and specific unit cell dimensions [3], makes it a promising building block for designing co-crystals, metal-organic frameworks (MOFs), or studying the effects of substitution on quinoline-based solid-state packing.

Synthesis of Complex Heterocyclic Libraries

The presence of a free primary aromatic amine at the 5-position provides a versatile handle for further derivatization. With a calculated LogP of 2.42 , it is a lipophilic building block ideal for generating diverse compound libraries via amide bond formation, reductive amination, or transition metal-catalyzed cross-coupling reactions for high-throughput screening.

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